Enpp-1-IN-5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Enpp-1-IN-5 is a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in the hydrolysis of extracellular nucleotides, which is important for various physiological processes such as purinergic signaling . This compound has shown potential in cancer and infectious disease research due to its ability to inhibit ENPP1 .

Méthodes De Préparation

The preparation of Enpp-1-IN-5 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents . The compound is typically stored at -20°C for up to three years in its powdered form and at -80°C for up to one year in solution .

Analyse Des Réactions Chimiques

Enpp-1-IN-5 undergoes several types of chemical reactions, including hydrolysis of phosphodiester and pyrophosphate bonds . Common reagents used in these reactions include ATP, ADP, and other nucleotides . The major products formed from these reactions are inorganic phosphate and AMP . The compound’s broad specificity allows it to cleave a wide range of substrates, making it a versatile tool in biochemical research .

Applications De Recherche Scientifique

Enpp-1-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the hydrolysis of nucleotides and the regulation of purinergic signaling . In biology, it is employed to investigate the role of ENPP1 in various physiological processes, including cell proliferation, migration, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to inhibit ENPP1 and modulate the immune response . Additionally, the compound has industrial applications in the development of new drugs and therapeutic strategies .

Mécanisme D'action

The mechanism of action of Enpp-1-IN-5 involves the inhibition of ENPP1, which leads to the disruption of purinergic signaling pathways . ENPP1 catalyzes the hydrolysis of ATP and other nucleotides, generating inorganic phosphate and AMP . By inhibiting ENPP1, this compound prevents the breakdown of these nucleotides, thereby modulating various cellular processes such as immune response and tumor progression . The compound also intersects with the stimulator of interferon genes (STING) pathway, further enhancing its immunomodulatory effects .

Comparaison Avec Des Composés Similaires

Enpp-1-IN-5 is unique among ENPP1 inhibitors due to its broad specificity and potent inhibitory effects . Similar compounds include other ENPP1 inhibitors such as cyclic GMP–AMP (cGAMP) analogs and small molecule inhibitors targeting the STING pathway . These compounds share similar mechanisms of action but may differ in their specificity and potency .

Propriétés

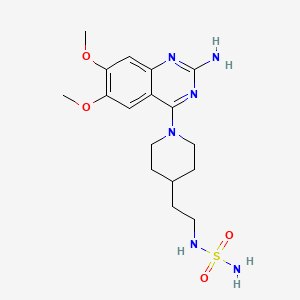

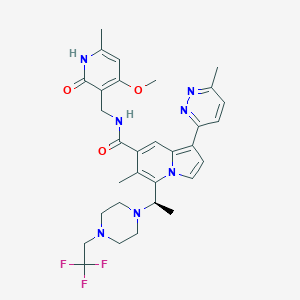

Formule moléculaire |

C17H26N6O4S |

|---|---|

Poids moléculaire |

410.5 g/mol |

Nom IUPAC |

2-amino-6,7-dimethoxy-4-[4-[2-(sulfamoylamino)ethyl]piperidin-1-yl]quinazoline |

InChI |

InChI=1S/C17H26N6O4S/c1-26-14-9-12-13(10-15(14)27-2)21-17(18)22-16(12)23-7-4-11(5-8-23)3-6-20-28(19,24)25/h9-11,20H,3-8H2,1-2H3,(H2,18,21,22)(H2,19,24,25) |

Clé InChI |

HXYGEHWQWCYBGY-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)C(=NC(=N2)N)N3CCC(CC3)CCNS(=O)(=O)N)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)

![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)

![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

![[Leu3]-Oxytocin](/img/structure/B12424048.png)